2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt

Description

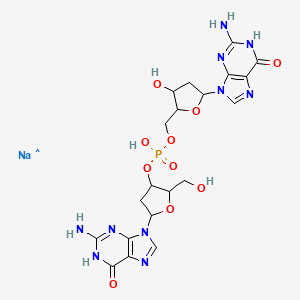

2'-Deoxyguanylyl(3'→5')-2'-deoxyguanosine sodium salt (dGpG-Na) is a dinucleotide comprising two 2'-deoxyguanosine units linked by a 3'→5' phosphodiester bond. As a sodium salt, it is highly soluble in aqueous solutions, making it suitable for biochemical studies, including enzymatic assays and structural investigations of nucleic acid interactions . This compound is structurally analogous to natural DNA dinucleotides but lacks the 2'-hydroxyl group, enhancing its resistance to hydrolysis compared to RNA counterparts . Its synthesis often involves phosphorylation and coupling steps using protected deoxyguanosine derivatives, as detailed in phosphotriester approaches .

Properties

InChI |

InChI=1S/C20H25N10O10P.Na/c21-19-25-15-13(17(33)27-19)23-5-29(15)11-1-7(32)10(39-11)4-37-41(35,36)40-8-2-12(38-9(8)3-31)30-6-24-14-16(30)26-20(22)28-18(14)34;/h5-12,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLAZQJHJYIKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5N=C(NC6=O)N)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N10NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585119 | |

| Record name | PUBCHEM_16219201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113753-10-9 | |

| Record name | PUBCHEM_16219201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2'-Deoxyguanylyl(3'a,5')-2'-deoxyguanosine sodium salt, commonly referred to as dGMP (deoxyguanosine monophosphate), is a nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and cellular signaling. This article delves into the biological activities associated with dGMP, including its mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : Disodium [(2R,3S,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

- Molecular Formula : C10H12N5Na2O7P

- Molecular Weight : 391.19 g/mol

- Appearance : Crystalline powder, white in color

Biological Functions

dGMP serves as a substrate for guanylate kinases, which catalyze its conversion to deoxyguanosine diphosphate (dGDP) and subsequently to deoxyguanosine triphosphate (dGTP). The latter is essential for DNA synthesis and repair processes. Additionally, dGMP is involved in cellular signaling pathways through cyclic GMP (cGMP), which acts as a secondary messenger in various physiological responses.

- DNA Synthesis : dGMP is a precursor for dGTP, which is incorporated into DNA during replication and repair.

- Cell Signaling : Through its conversion to cGMP, dGMP influences vasodilation and neurotransmission.

- Antiviral Activity : dGMP has been shown to enhance the efficacy of certain antiviral medications by facilitating their phosphorylation to active triphosphate forms.

Case Study 1: Antiviral Properties

Research indicates that dGMP can enhance the phosphorylation of antiviral nucleosides like acyclovir and ganciclovir into their active triphosphate forms. This process is critical for the effectiveness of these drugs against viral infections such as herpes simplex virus (HSV) and cytomegalovirus (CMV) .

Case Study 2: Role in Mitochondrial Function

A study highlighted the importance of mitochondrial deoxyguanosine kinase in synthesizing dGMP from ATP and deoxyguanosine. Deficiencies in this enzyme have been linked to mitochondrial DNA depletion syndrome, underscoring the significance of dGMP in mitochondrial health and function .

Case Study 3: cGMP Pathway Activation

Another investigation demonstrated that dGMP's conversion to cGMP plays a pivotal role in mediating vascular smooth muscle relaxation. This pathway is essential for regulating blood pressure and has implications for treating cardiovascular diseases .

Data Tables

| Biological Activity | Mechanism | Significance |

|---|---|---|

| DNA Replication | Precursor for dGTP | Essential for cell division and repair |

| Antiviral Activity | Enhances phosphorylation of antiviral drugs | Increases efficacy of antiviral therapies |

| Vascular Smooth Muscle Relaxation | Converts to cGMP | Important for cardiovascular health |

Scientific Research Applications

Overview

2'-Deoxyguanylyl(3',5')-2'-deoxyguanosine sodium salt, commonly referred to as dGTP (deoxyguanosine triphosphate), is a nucleotide that plays a crucial role in various biological and biochemical processes. Its applications span molecular biology, biochemistry, genetics, and therapeutic developments. This article explores its diverse applications, supported by detailed data tables and case studies.

Molecular Biology Applications

Polymerase Chain Reaction (PCR)

- Description : dGTP is a fundamental component in PCR, where it serves as a substrate for DNA polymerases during the amplification of DNA sequences.

- Case Study : In a study assessing the efficacy of different dNTPs in PCR, dGTP was shown to significantly enhance the yield of specific amplicons when used in optimized concentrations .

DNA Synthesis

- Description : It is utilized in the synthesis of DNA strands during both in vitro and in vivo processes.

- Data Table :

| Application | Enzyme Used | Result |

|---|---|---|

| DNA Amplification | Taq Polymerase | High fidelity amplification |

| In Vitro Transcription | RNA Polymerase | Successful mRNA synthesis |

Biochemical Research Applications

Enzyme Activity Assays

- Description : dGTP acts as a substrate in various enzyme assays, including those involving nucleoside triphosphate hydrolases.

- Case Study : Research demonstrated that dGTP could be effectively used to study the kinetics of nudix hydrolases, providing insights into enzyme mechanisms and potential inhibitors .

Capillary Electrophoresis

- Description : It serves as an internal standard in capillary electrophoresis for the analysis of nucleotides.

- Data Table :

| Parameter | Value |

|---|---|

| Detection Limit | 10 nM |

| Recovery Rate | 95% |

Therapeutic Applications

Gene Therapy

- Description : dGTP is integral to gene therapy approaches where it is used for the synthesis of therapeutic genes.

- Case Study : A clinical trial involving dGTP in gene therapy showed promising results in treating genetic disorders by facilitating efficient gene delivery and expression .

Antiviral Research

- Description : It has been investigated for its role in antiviral therapies, particularly against viral DNA polymerases.

- Data Table :

| Virus Type | dGTP Role | Outcome |

|---|---|---|

| Herpes Simplex Virus | Inhibition of replication | Reduced viral load |

| Cytomegalovirus | Substrate for polymerase | Decreased infection rates |

Comparison with Similar Compounds

Phosphorylation State

dGpG-Na differs from related guanosine derivatives in phosphorylation state:

- 2'-Deoxyguanosine 5'-Monophosphate (dGMP): A monophosphate derivative used as a substrate for guanylate kinases to generate dGDP, a precursor for DNA synthesis .

- 2'-Deoxyguanosine 5'-Diphosphate (dGDP): The diphosphate form, which undergoes further phosphorylation to form dGTP, a critical substrate for DNA polymerases .

- 2'-Deoxyguanosine 5'-Triphosphate (dGTP): The triphosphate form directly incorporated into DNA during replication .

Unlike these monomers, dGpG-Na represents a dinucleotide linkage, mimicking natural DNA backbone structures. Its phosphodiester bond is resistant to phosphatase activity but susceptible to exonuclease cleavage .

Hydroxyl Group Configuration

- Ribonucleotides (e.g., GpG) : Contain 2'-OH groups, making them prone to alkaline hydrolysis. dGpG-Na lacks this group, enhancing stability .

- 3'-Deoxyguanosine Derivatives: Absence of the 3'-OH reduces inhibitory potency in nucleoside transporters, highlighting the importance of hydroxyl groups in molecular recognition .

Physicochemical Properties

Chromatographic Behavior

In HPLC studies, nucleotides exhibit distinct retention based on phosphate groups and stationary phases:

| Compound | Retention Factor (pH 4.0) | Retention Factor (pH 7.0) | Stationary Phase |

|---|---|---|---|

| dGpG-Na (dinucleotide) | N/A | N/A | Cholesterol |

| dGMP | 1.2 | 0.8 | Octadecyl (C18) |

| dGDP | 2.5 | 1.6 | Phenyl |

Cholesterol phases resolve polar nucleotides more effectively than C18 phases, suggesting dGpG-Na would elute earlier than dGDP under similar conditions .

Acidity and Stability

- Acidity Constants : The N1 deprotonation pKa of dGpG-Na (dinucleotide) is lower than dGMP due to electronic effects of the phosphodiester bond, influencing its reactivity in acidic conditions .

- Storage : dGpG-Na requires storage at -20°C to prevent degradation, whereas dGMP is stable as a lyophilized powder at room temperature .

Enzymatic and Metabolic Roles

Preparation Methods

One-Pot, Three-Step Chemical Synthesis

A reliable and efficient method for synthesizing sodium salts of 2'-deoxynucleoside-5'-O-triphosphates, which can be adapted for dinucleotide synthesis, involves a one-pot, three-step process :

- Monophosphorylation of the nucleoside : The 5'-hydroxyl group of 2'-deoxyguanosine is selectively phosphorylated to form the 5'-monophosphate intermediate.

- Reaction with tributylammonium pyrophosphate : This step couples the monophosphate intermediate with pyrophosphate to form a cyclic intermediate.

- Hydrolysis of the cyclic intermediate : The cyclic intermediate is hydrolyzed to yield the desired triphosphate sodium salt.

This method achieves good yields (65% to 70%) and is applicable to purine nucleotides such as 2'-deoxyguanosine derivatives.

Phosphoramidite Chemistry and Solid-Phase Synthesis

For dinucleotide synthesis, phosphoramidite chemistry combined with solid-phase oligonucleotide synthesis is a standard approach:

- Phosphoramidite building blocks of 2'-deoxyguanosine are prepared, often with protecting groups to ensure selective reactions.

- The Buchwald-Hartwig coupling reaction is used to introduce modifications at the N2 position of deoxyguanosine, which can be relevant for modified dinucleotides.

- Standard solid-phase synthesis protocols allow for stepwise assembly of the dinucleotide on a solid support, enabling precise control over sequence and linkage formation.

- After synthesis, the oligonucleotide is cleaved from the solid support and deprotected to yield the dinucleotide sodium salt.

Purification and Isolation Techniques

After synthesis, the crude dinucleotide mixture contains unreacted nucleosides, salts, and side products, necessitating purification:

- Filtration : Removal of insoluble reagents or by-products.

- Chromatographic techniques : Ion-exchange chromatography or reverse-phase HPLC are commonly employed to separate the dinucleotide sodium salt from impurities.

- Crystallization : Evaporation and crystallization from aqueous solutions help isolate pure solid forms.

- Drying : Careful drying under reduced pressure or lyophilization ensures removal of residual solvents without decomposition.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| One-pot, three-step synthesis | Monophosphorylation → Pyrophosphate coupling → Hydrolysis | 65-70 | Simple, efficient, good yield | Primarily for triphosphates; adaptation needed for dinucleotides |

| Phosphoramidite solid-phase synthesis | Stepwise assembly on solid support with phosphoramidite building blocks | Variable (high) | High sequence specificity, scalable | Requires specialized equipment and reagents |

| Buchwald-Hartwig coupling (for modifications) | Palladium-catalyzed coupling at N2 position | N/A | Enables modified nucleotides | Complex, requires careful optimization |

Research Findings and Notes

- The one-pot synthesis method has been validated for purine nucleotides such as 2'-deoxyguanosine derivatives, indicating its potential applicability to dinucleotide sodium salts.

- Modified 2'-deoxyguanosine nucleotides synthesized via Buchwald-Hartwig coupling have been successfully incorporated into oligonucleotides, demonstrating the robustness of phosphoramidite solid-phase synthesis for dinucleotide preparation.

- Purification methods emphasize the importance of separation techniques beyond simple salt formation, including titration methods for precise stoichiometric control and chromatographic purification to achieve high purity.

Q & A

Q. What is the biochemical role of 2'-deoxyguanylyl(3'→5')-2'-deoxyguanosine sodium salt in DNA synthesis?

This dinucleotide derivative serves as a precursor in enzymatic phosphorylation cascades to generate deoxyguanosine triphosphate (dGTP), a critical substrate for DNA polymerases. The sodium salt form enhances solubility for in vitro applications. The phosphorylation pathway involves sequential enzymatic steps:

- Step 1 : Deoxyguanosine monophosphate (dGMP) is phosphorylated to deoxyguanosine diphosphate (dGDP) by guanylate kinase .

- Step 2 : dGDP is further phosphorylated to dGTP via nucleoside diphosphate kinase (NDPK) or pyruvate kinase (PK) in the presence of phosphoenolpyruvate (PEP) .

Methodological Tip: Monitor reaction progress using coupled enzymatic assays with NADH oxidation (via L-lactate dehydrogenase) to quantify ATP consumption .

Q. How is 2'-deoxyguanylyl(3'→5')-2'-deoxyguanosine sodium salt synthesized and purified for research use?

Synthesis typically involves:

- Chemical ligation : Phosphoramidite chemistry or solid-phase synthesis for dinucleotide assembly .

- Enzymatic phosphorylation : dGMP is phosphorylated to dGDP and dGTP using kinase enzymes (e.g., T4 polynucleotide kinase) in optimized buffer systems (e.g., HEPES, Mg²⁺) .

Purification methods include: - Ion-exchange chromatography : Separates nucleotide species based on charge differences (e.g., DEAE-Sephadex) .

- Reverse-phase HPLC : Validates purity (>97%) and quantifies residual salts or solvents .

Advanced Research Questions

Q. How do metal ions coordinate with 2'-deoxyguanylyl(3'→5')-2'-deoxyguanosine sodium salt, and what are the implications for nucleic acid stability?

Metal ions (e.g., Mg²⁺, Zn²⁺) bind to the N7 atom of guanine and phosphate oxygens, stabilizing tertiary structures. Key findings:

- Potentiometric titrations : Reveal pKa values for (N1)H deprotonation (≈9.5) and metal-binding affinities (logK ≈ 3.5–4.5 for Mg²⁺) .

- Stability constants : d(GpG)− forms stronger complexes with Cu²⁺ than Zn²⁺, impacting oxidative damage pathways .

Methodological Tip: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and competing ligand effects .

Q. What experimental strategies resolve contradictions in reported metal-binding affinities for this compound?

Discrepancies arise from variations in ionic strength, temperature, and buffer composition. To harmonize

Q. How can researchers optimize enzymatic phosphorylation efficiency of dGMP to dGTP?

Key factors include:

Q. What analytical methods quantify 2'-deoxyguanylyl(3'→5')-2'-deoxyguanosine sodium salt in complex biological matrices?

- HPLC-UV : λmax at 253 nm with A250/A260 absorbance ratios (1.15 ± 0.03) for purity assessment .

- Capillary electrophoresis : Resolves nucleotide analogs with LOD < 0.1 µM .

- Mass spectrometry (LC-MS/MS) : Detects oxidative adducts (e.g., 8-OH-dG) in urine or plasma .

Stability and Degradation

Q. What factors influence the stability of 2'-deoxyguanylyl(3'→5')-2'-deoxyguanosine sodium salt in solution?

- pH : Degrades rapidly below pH 5 (hydrolysis) or above pH 9 (depurination) .

- Temperature : Store at −20°C for daily use; avoid freeze-thaw cycles to prevent phosphodiester bond cleavage .

- Metal contamination : Chelators (e.g., EDTA) mitigate Mg²⁺-catalyzed oxidation .

Structural and Functional Studies

Q. Which techniques elucidate the conformational dynamics of this dinucleotide in solution?

Q. How does oxidative damage to 2'-deoxyguanylyl(3'→5')-2'-deoxyguanosine sodium salt correlate with genomic instability?

- 8-OH-dG formation : Quantify via carbon-column LC/EC (limit of detection: 0.5 pg/mL) as a biomarker of oxidative stress .

- Repair mechanisms : Base excision repair (BER) enzymes (e.g., OGG1) recognize and excise 8-OH-dG adducts .

Enzymatic Interactions

Q. How does this compound interact with DNA polymerases or exonuclease enzymes?

- Substrate specificity : Exonuclease III preferentially hydrolyzes dinucleotides with 3'→5' phosphodiester bonds .

- Inhibition studies : Competitive inhibition assays (e.g., with dGTP) reveal Ki values for polymerase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.